molecular formula C15H17ClN4OS B2571848 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 2097927-46-1

5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2571848
CAS No.: 2097927-46-1
M. Wt: 336.84
InChI Key: NCOIOSXAGQAYPB-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide (CAS 2097927-46-1) is a synthetic organic compound with a molecular formula of C15H17ClN4OS and a molecular weight of 336.84 g/mol . Its structure features a thiophene carboxamide core linked to a tetrahydroquinazoline scaffold bearing a dimethylamino group, placing it within a class of molecules known for diverse biological activity and significant research interest in medicinal chemistry. The tetrahydroquinazoline moiety is a recognized privileged structure in drug discovery, and recent scientific literature highlights derivatives of 5,6,7,8-tetrahydroquinazoline as promising scaffolds for the development of new therapeutic agents, with in silico studies predicting high binding affinity against various biological targets . Furthermore, compounds with similar structural features, specifically those incorporating a tetrahydroquinazolin-6-yl group, are the subject of patent applications for their inhibitory activity against specific oncogenic mutations, such as the KRAS G12D mutation, which is frequently observed in pancreatic, colorectal, and non-small cell lung cancers . This suggests potential application in oncology research. As a supplier, we provide this compound to support such innovative investigations. It is supplied with high purity and is intended for in vitro research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound under the catalog number BK84576 with various package sizes available to suit laboratory needs.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-20(2)15-17-8-9-7-10(3-4-11(9)19-15)18-14(21)12-5-6-13(16)22-12/h5-6,8,10H,3-4,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOIOSXAGQAYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇ClN₄OS
  • Molecular Weight : 336.8 g/mol
  • CAS Number : 2097927-46-1

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include enzymes and receptors involved in various cellular processes. For example, it may modulate the activity of proteins that play a critical role in cell signaling pathways, potentially leading to therapeutic effects against cancer and other diseases.

Anticancer Activity

Recent studies have illustrated the compound's promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • K562 (chronic myeloid leukemia) : Exhibited IC₅₀ values ranging from 8.5 μM to 14.9 μM.
  • HeLa (cervical cancer) : IC₅₀ values between 8.9 μM and 15.1 μM.
  • MDA-MB-361 (breast cancer) : Comparable or superior cytotoxicity to cisplatin with IC₅₀ values from 12.7 μM to 25.6 μM .

Mechanism of Anticancer Action

The anticancer effects are believed to be mediated through apoptosis induction via both extrinsic and intrinsic signaling pathways. The compound's ability to trigger these pathways suggests a multifaceted approach to inhibiting tumor growth .

Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC₅₀ (μM)Reference
AnticancerK5628.5 - 14.9
AnticancerHeLa8.9 - 15.1
AnticancerMDA-MB-36112.7 - 25.6

Study on Anticancer Activity

In a comparative study involving several tetrahydroquinazoline derivatives, the compound displayed significant cytotoxic effects against various cancer cell lines while demonstrating lower toxicity towards normal human fibroblasts. This selectivity indicates its potential as a targeted therapeutic agent .

In Vitro Studies

In vitro studies have confirmed that treatment with the compound leads to reduced cell viability in malignant cells while sparing normal cells, highlighting its therapeutic window and potential for further development into anticancer drugs .

Scientific Research Applications

Medicinal Chemistry

The compound's structural complexity allows for potential therapeutic applications. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease processes. The mechanism of action typically involves binding to these targets, thereby modulating their activity and influencing cellular signaling pathways.

Case Study: Anti-Cancer Properties

A study explored the anti-cancer effects of similar tetrahydroquinazoline derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. This suggests that 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide could exhibit similar properties, warranting further investigation into its efficacy against various cancer types .

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties. The interaction of the compound with bacterial enzymes could lead to the development of new antibiotics or anti-virulence agents. For instance, studies on quinazoline derivatives indicate their potential as inhibitors of bacterial toxins .

Case Study: Inhibition of Bacterial Toxins

Inhibitors based on quinazoline structures have been shown to effectively block the activity of ExoA, a virulence factor produced by certain pathogenic bacteria. This opens avenues for developing therapeutic agents that target bacterial infections .

Agricultural Applications

The compound's structural analogs have been explored for insecticidal properties. Tetrahydroquinazoline derivatives have shown effectiveness in controlling agricultural pests, leading to interest in developing formulations based on this class of compounds for crop protection .

Case Study: Insecticidal Properties

Research into substituted tetrahydroquinazolines has demonstrated their efficacy in controlling specific insect populations in agricultural settings, suggesting that similar compounds could be developed for effective pest management strategies .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thiophene Ring : Utilizing chlorinating agents and amines.
  • Introduction of the Carboxamide Group : Employing appropriate coupling reactions.
  • Synthesis of the Tetrahydroquinazoline Core : Through cyclization reactions under controlled conditions.

These synthetic routes require optimization to ensure high yield and purity, often utilizing polar aprotic solvents and temperature control throughout the process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activity Source
5-Chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide (Target) Thiophene-2-carboxamide - Cl at thiophene C5
- Dimethylamino at quinazoline C2
Hypothesized enhanced solubility (dimethylamino) and stability (Cl) -
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide Pyridine-3-carboxamide - OMe at pyridine C2
- Dimethylamino at quinazoline C2
Molecular Weight: 327.38 g/mol
Catalogued for research use ()
4-(4-(Dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one Tetrahydroquinazolin-2-one - Dimethylaminophenyl at C4
- Ketone at C2
IR: 1708 cm⁻¹ (C=O stretch)
Synthetic intermediate ()
Dasatinib (BMS-354825) Thiazole-5-carboxamide - Cl at phenyl C2
- Piperazinyl group at pyrimidine C6
Anticancer activity (tyrosine kinase inhibition)
Molecular Weight: 506.02 g/mol
6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole Benzimidazole - Cl at benzimidazole C6
- Thiophene substituents at C2 and N1
Planar benzimidazole core
Weak C–H···N/S interactions ()

Key Comparative Insights

Core Heterocycle Influence :

  • Thiophene vs. Thiazole (Dasatinib) : Thiophene’s sulfur atom offers distinct electronic properties compared to thiazole’s nitrogen-sulfur system. Dasatinib’s thiazole core is critical for kinase inhibition, suggesting that substituting thiophene may alter target selectivity .
  • Tetrahydroquinazoline vs. Benzimidazole () : The tetrahydroquinazoline scaffold (partially saturated) may confer conformational flexibility compared to the rigid benzimidazole system.

Substituent Effects: Chlorine: Present in both the target compound and ’s analogs (e.g., compound 9: 4-chlorobenzylidene), chlorine enhances lipophilicity and stability. Chloro-substituted compounds in exhibit higher melting points (e.g., 186–187°C for compound 9 vs. 147–148°C for non-chloro analogs) . Dimethylamino Group: Improves solubility (as seen in ’s pyridine derivative) and may act as a hydrogen-bond acceptor.

Biological Activity: Enzyme Inhibition: highlights acetylcholinesterase (AChE) and α-glucosidase inhibition by sesquiterpenes, but the target compound’s dimethylamino and chloro groups may target different enzymes (e.g., kinases or proteases).

Synthetic Complexity :

  • The target compound’s synthesis likely parallels ’s Dasatinib route (carboxamide coupling and heterocyclic ring formation) but with fewer steps due to the absence of a piperazinyl group.

Physicochemical Properties

Property Target Compound (Hypothesized) Analog () Dasatinib ()
Molecular Weight ~340–360 g/mol 327.38 g/mol 506.02 g/mol
Melting Point 160–180°C (estimated) Not reported >200°C (crystalline hydrate)
Solubility Moderate (dimethylamino) Moderate (methoxy group) Low (piperazinyl enhances)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and substituted quinazolin-6-amine intermediates. For example, General Procedure A (as in ) involves activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the amine in a polar aprotic solvent like DMF or acetonitrile. Purification typically employs column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the product, with yields optimized by controlling reaction time and temperature .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the dimethylamino group (δ ~2.95 ppm, singlet) and tetrahydroquinazoline protons (δ ~1.68–2.82 ppm, multiplet) are diagnostic .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .
  • IR : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility studies?

  • Methodological Answer : The compound’s solubility is influenced by its polar carboxamide and dimethylamino groups. DMSO or DMF is typically used for stock solutions due to high polarity. For aqueous solubility, co-solvents like PEG-400 or cyclodextrin-based formulations are recommended .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Methodological Answer : Low yields often arise from steric hindrance at the quinazoline amine site. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity.
  • Catalytic additives : Use of DMAP or triethylamine to enhance coupling efficiency .
  • Byproduct analysis : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., hydrolysis of the dimethylamino group) .

Q. What computational methods predict metabolic stability or aldehyde oxidase (AO) susceptibility?

  • Methodological Answer : AO-mediated metabolism can be modeled using:

  • Docking studies : Assess interactions with AO’s active site (e.g., via AutoDock Vina).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with metabolic half-life. ’s HRMS data can validate predicted metabolites .

Q. How to resolve contradictions in reported biological activities of structurally related compounds?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH-dependent antimicrobial activity in ). Standardize protocols:

  • Dose-response curves : Use a unified cell line (e.g., HepG2 for cytotoxicity) and controls.
  • SAR analysis : Compare substituent effects (e.g., thiophene vs. thiazole rings in ) to identify pharmacophores .

Q. What strategies optimize selectivity in kinase inhibition assays?

  • Methodological Answer : The tetrahydroquinazoline core may target ATP-binding pockets. Use:

  • Kinase profiling panels : Test against >100 kinases to identify off-target effects.
  • Crystallography : Resolve binding modes (e.g., compare with ’s thiazole-carboxamide interactions) .

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